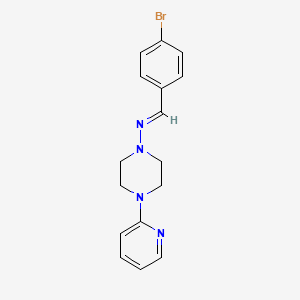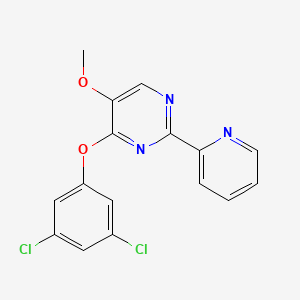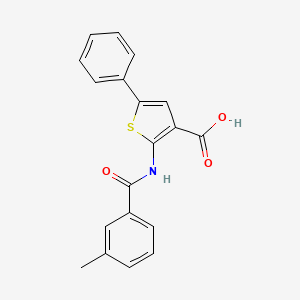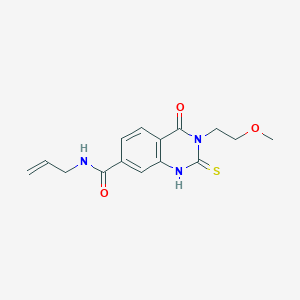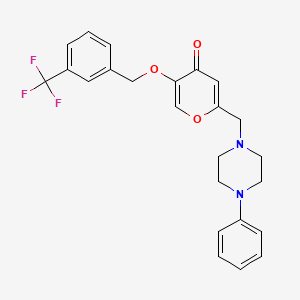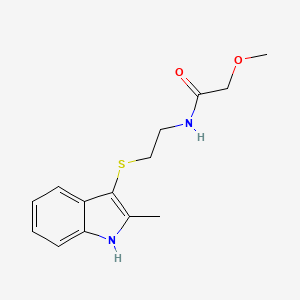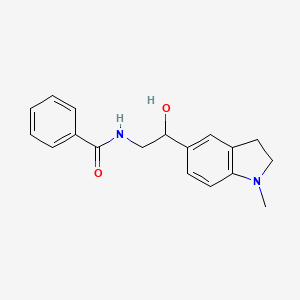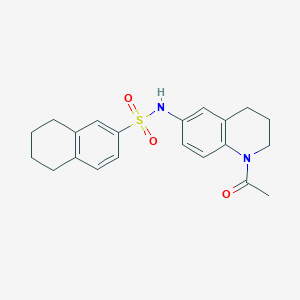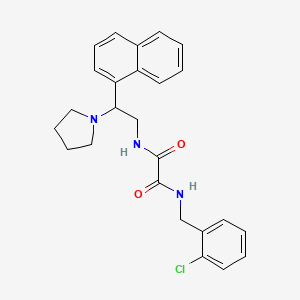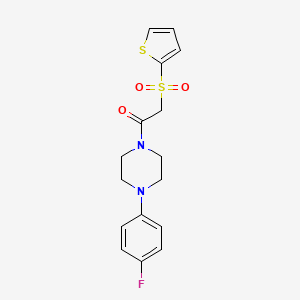
1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone is a complex organic molecule that likely exhibits interesting chemical and pharmacological properties due to the presence of a fluorophenyl group, a piperazine ring, and a thiophene sulfonyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the subject compound.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including electrochemical methods and microwave-assisted synthesis. For instance, electrochemical oxidation of a hydroxyphenyl piperazine derivative in the presence of nucleophiles has been used to synthesize arylthiobenzazoles . Similarly, microwave-assisted synthesis has been employed to create a benzothiazolyl piperazine derivative through a click cyclocondensation reaction . These methods suggest potential pathways for synthesizing the compound , possibly involving analogous starting materials and
Scientific Research Applications
Synthesis and Characterization of Novel Derivatives
Research focuses on the synthesis and characterization of novel compounds containing piperazine or morpholine moieties, including methods such as the Biginelli synthesis. These compounds are synthesized for potential applications in medicinal chemistry due to their efficient production and significant yields, suggesting a route for the development of new therapeutic agents (Bhat et al., 2018).
Antimicrobial and Antifungal Activities
Compounds containing piperazine moieties have been evaluated for antimicrobial and antifungal activities. For instance, chalcones containing piperazine or 2,5-dichlorothiophene moieties show potential against Gram-positive bacteria and fungi, indicating the role of these structures in developing new antimicrobial agents (Tomar et al., 2007).
Electrochemical Synthesis
Electrochemical synthesis methods have been applied to derivatives of piperazine, demonstrating a green chemistry approach to producing novel phenylpiperazine derivatives. This method offers an environmentally friendly, reagent-less synthesis, highlighting the versatility of piperazine structures in chemical synthesis (Nematollahi & Amani, 2011).
Anticancer Activity
Research into triazine derivatives bearing a piperazine amide moiety has shown potential anticancer activities against breast cancer cells. This suggests that compounds with structural similarities to "1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone" may have applications in cancer research and treatment (Yurttaş et al., 2014).
Anticonvulsant Properties
Indole-1,2,4-triazine derivatives, which share some structural features with the compound of interest, have been synthesized and shown to possess promising anticonvulsant activities. This indicates the potential for related compounds in the treatment of epilepsy and other seizure disorders (Ahuja & Siddiqui, 2014).
properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-thiophen-2-ylsulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S2/c17-13-3-5-14(6-4-13)18-7-9-19(10-8-18)15(20)12-24(21,22)16-2-1-11-23-16/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYZGBPLIFQBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2553936.png)
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2553937.png)
![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2553942.png)
